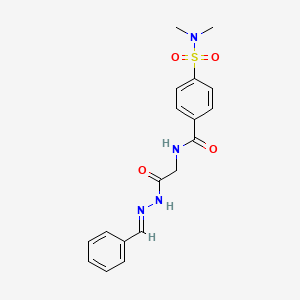

![molecular formula C24H25N3O4 B2429529 N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1421504-87-1](/img/structure/B2429529.png)

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

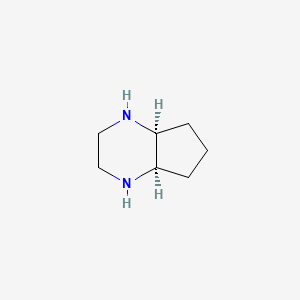

The compound is a complex organic molecule that contains a tetrahydronaphthalene and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moiety . Tetrahydronaphthalene, also known as Tetralin, is a partially hydrogenated derivative of naphthalene .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene moiety would contribute a bicyclic ring structure, while the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moiety would add another bicyclic ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .Aplicaciones Científicas De Investigación

Aldosterone Synthase Inhibition

Pyridine substituted naphthalenes, as part of a class of potent aldosterone synthase inhibitors, demonstrate significant selectivity and pharmacokinetic profiles in vivo. Tetrahydronaphthalene-type molecular scaffolds show decreased CYP1A2 inhibition, highlighting their potential in developing selective aldosterone synthase inhibitors with reduced side effects (Lucas et al., 2008).

Antiplasmodial and Antifungal Activity

Functionalized quinoline derivatives, prepared through novel synthetic intermediates, exhibit moderate antifungal and antiplasmodial activities. This suggests their potential as therapeutic agents against malaria and fungal infections (Vandekerckhove et al., 2015).

Polymorphic Modifications

Research into polymorphic modifications of certain pyrroloquinoline carboxamides reveals insights into their crystal structure, providing a basis for the development of new pharmaceutical compounds with enhanced stability and efficacy (Shishkina et al., 2018).

Ring Opening in Synthesis

Studies on the catalyzed ring opening of 2-pyrones in aqueous media led to unexpected products, contributing to the understanding of reaction mechanisms and potential pathways for synthesizing novel organic compounds (Wang et al., 2007).

Antioxidant Properties in Lubricating Grease

Synthesis and evaluation of quinolinone derivatives as antioxidants in lubricating greases demonstrate their potential in enhancing the performance and longevity of industrial lubricants (Hussein et al., 2016).

Selective "Turn-On" Fluorescent Chemosensors

The development of a naphthalene-quinoline conjugate as a selective "turn-on" fluorescent chemosensor for Al3+ ions, with applications in detecting and monitoring metal ions in environmental and biological samples, showcases the intersection of chemistry and environmental science (Roy et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c28-20-12-18-11-19(10-16-6-3-9-27(20)21(16)18)26-23(30)22(29)25-14-24(31)8-7-15-4-1-2-5-17(15)13-24/h1-2,4-5,10-11,31H,3,6-9,12-14H2,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUNGUHERNSNHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4(CCC5=CC=CC=C5C4)O)CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine](/img/structure/B2429450.png)

![4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride](/img/structure/B2429451.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2429452.png)

![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-thiazol-2-yl-butyramide](/img/structure/B2429455.png)

![4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2429460.png)

![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2429461.png)

![4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2429463.png)

![5-methyl-7-(3-methylpiperidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2429466.png)